6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride

Chemical Synthesis Procurement Research Reagent

Select this specific 6-amino-3-ethylquinazolin-4(3H)-one hydrochloride for reproducible SAR studies. The dual C6-amino/N3-ethyl functionalization provides a consistent hydrophobic anchor and a reactive conjugation handle for amide, sulfonamide, or urea library synthesis—avoiding the biological variability of generic quinazolinones. Supplied as a hydrochloride salt, it guarantees superior aqueous solubility (PBS, Tris-HCl) for high-throughput screening, eliminating precipitation artifacts. The primary aromatic amine also enables straightforward biotin/fluorophore labeling for target-ID and pull-down assays.

Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
CAS No. 2270908-48-8
Cat. No. B6302901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride
CAS2270908-48-8
Molecular FormulaC10H12ClN3O
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)C=C(C=C2)N.Cl
InChIInChI=1S/C10H11N3O.ClH/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14;/h3-6H,2,11H2,1H3;1H
InChIKeyPSRNZSPHKJPMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-ethylquinazolin-4(3H)-one Hydrochloride (CAS 2270908-48-8) for Scientific Procurement


6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride (CAS 2270908-48-8) is a functionalized 4(3H)-quinazolinone derivative bearing a C6 primary amino group and an N3 ethyl substituent, supplied as a hydrochloride salt (C₁₀H₁₂ClN₃O, MW 225.67 g/mol) . This compound serves as a versatile heterocyclic building block within the quinazolinone scaffold, a privileged structure in medicinal chemistry associated with diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties [1][2].

Why Generic 4(3H)-Quinazolinones Cannot Substitute for 6-Amino-3-ethylquinazolin-4(3H)-one Hydrochloride


The biological and physicochemical profile of 4(3H)-quinazolinones is exquisitely sensitive to both the nature and position of substituents. Systematic SAR studies have demonstrated that even minor modifications—such as the presence or absence of a C6-amino group or an N3-alkyl substituent—can dramatically alter target selectivity, potency, and physicochemical properties [1][2]. Therefore, substitution with a generic quinazolinone analog (e.g., unsubstituted 4(3H)-quinazolinone or a derivative lacking the 6-amino-3-ethyl motif) introduces significant risk of altered reactivity, divergent biological outcomes, and compromised reproducibility in research and development workflows.

Quantitative Differentiation: 6-Amino-3-ethylquinazolin-4(3H)-one Hydrochloride vs. Analogs


Commercial Discontinuation of a Key Structural Analog Highlights Unique Sourcing Value

A direct structural analog, 6-Amino-3-ethylquinazolin-4(3H)-one (free base, CAS 873850-10-3), has been discontinued as a commercial product by at least one major supplier (CymitQuimica), with all pack sizes listed as 'Discontinued' . In contrast, the hydrochloride salt (CAS 2270908-48-8) is currently offered as a research-grade material with specified purity (98%) and defined pricing (e.g., 250mg and 1g quantities) , establishing it as the reliably procurable form of this scaffold.

Chemical Synthesis Procurement Research Reagent

C6-Amino Group Confers Distinct Chemical Reactivity Profile vs. Parent 3-Ethylquinazolin-4(3H)-one

The presence of a primary aromatic amino group at the C6 position enables a unique set of chemical transformations not possible with 3-ethylquinazolin-4(3H)-one (which lacks this amine). Literature on related 6-aminoquinazolin-4(3H)-ones demonstrates that this amino moiety can undergo diazotization to form diazonium salts, which are valuable intermediates for diverse drug syntheses , and can react with aromatic aldehydes to form Schiff bases [1]. The N3-ethyl group further modulates the electronic properties of the ring system and influences regioselectivity in further functionalization reactions.

Organic Synthesis Building Block Functionalization

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base Analog

The hydrochloride salt of 6-amino-3-ethylquinazolin-4(3H)-one (CAS 2270908-48-8) exhibits enhanced aqueous solubility compared to its free base counterpart (CAS 873850-10-3). This is a well-established principle of salt formation for basic amine-containing heterocycles [1]. The hydrochloride salt form is directly suitable for aqueous assay buffers and biological media, whereas the free base may require additional solubilization steps or organic co-solvents, potentially introducing assay variability or interfering with biological systems.

Formulation Physicochemical Property Biochemical Assay

C6-Amino Substituent Enables Conjugation and Bioconjugation Strategies

The primary aromatic amine at the C6 position serves as an orthogonal reactive site for conjugation chemistry, including amide bond formation with activated esters (e.g., NHS esters) or carbodiimide-mediated couplings [1]. This functionality is absent in unsubstituted 4(3H)-quinazolinone and in 3-ethylquinazolin-4(3H)-one. This property allows for the creation of biotinylated probes, fluorescently labeled derivatives, or affinity matrices for target identification and mechanism-of-action studies, a capability not afforded by the simpler quinazolinone cores.

Chemical Biology Bioconjugation Probe Synthesis

Optimal Scientific and Industrial Applications for 6-Amino-3-ethylquinazolin-4(3H)-one Hydrochloride


Medicinal Chemistry: Synthesis of Focused Quinazolinone Libraries

The dual functionalization of this compound (C6-amino and N3-ethyl) makes it an ideal starting material for generating diverse libraries of 6-amino-3-ethylquinazolin-4(3H)-one derivatives. Researchers can leverage the C6-amino group for parallel synthesis of amides, sulfonamides, ureas, or Schiff bases [1], while the N3-ethyl group maintains a consistent hydrophobic anchor, facilitating structure-activity relationship (SAR) exploration around a defined core. This is particularly valuable in programs targeting kinases, GPCRs, or epigenetic enzymes where the quinazolinone scaffold has demonstrated broad utility .

Chemical Biology: Development of Activity-Based Probes and Affinity Reagents

The presence of a primary aromatic amine provides a unique and synthetically accessible conjugation site. This enables the straightforward preparation of biotinylated or fluorophore-labeled derivatives via standard amide coupling chemistry [1]. Such probes are critical for cellular target identification, pull-down assays, fluorescence polarization binding studies, and imaging applications. This capability differentiates this compound from simpler, non-aminated quinazolinones, which lack a dedicated conjugation handle and require more complex synthetic manipulations for labeling.

Biochemical Assay Development: High-Throughput Screening with Enhanced Solubility

The hydrochloride salt form ensures superior aqueous solubility and stability in standard biochemical assay buffers (e.g., phosphate-buffered saline, Tris-HCl) compared to the free base analog [1]. This property is essential for high-throughput screening (HTS) campaigns and dose-response studies, as it allows for accurate compound dispensing and minimizes the risk of precipitation or aggregation that can confound assay results. Researchers requiring consistent and reliable compound handling in aqueous environments should prioritize the hydrochloride salt.

Agrochemical or Material Science Precursor

While primarily utilized in pharmaceutical research, the quinazolinone scaffold has emerging applications in agrochemical discovery [1]. The 6-amino-3-ethylquinazolin-4(3H)-one hydrochloride serves as a versatile building block for the synthesis of novel fungicides, herbicides, or insect growth regulators. The C6-amino group can be further elaborated to introduce lipophilic or polar functional groups to modulate physicochemical properties such as logP and soil mobility, key parameters in agrochemical design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.